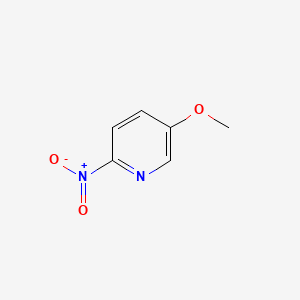
4-Chloro-2-methoxy-5-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-2-methoxy-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O . It is a pyrimidine derivative that has gained significant attention in the scientific community.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxy-5-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, a methoxy group, and a methyl group.Physical And Chemical Properties Analysis
4-Chloro-2-methoxy-5-methylpyrimidine has a molecular weight of 158.59 . It is a solid at room temperature and should be stored in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
4-Chloro-2-methoxy-5-methylpyrimidine serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been explored for their potential as kinase inhibitors, a class of drugs that can inhibit the activity of specific enzymes involved in the signaling pathways of cancer cells, thereby providing a targeted therapeutic approach to cancer treatment. The synthesis methodologies for these derivatives involve regioselective substitutions and are aimed at producing novel compounds with enhanced anticancer properties (Wada et al., 2012).
Antitubercular Agents
Another significant application is in the synthesis of antitubercular agents, where 4-Chloro-2-methoxy-5-methylpyrimidine derivatives have been identified as side products. These discoveries highlight the compound's role in the development of treatments for tuberculosis, a major global health issue. The structural analysis and characterization of such derivatives provide insights into their potential therapeutic uses and the optimization of their antitubercular activities (Richter et al., 2023).
Antibacterial and Antiviral Research
Research on 4-Chloro-2-methoxy-5-methylpyrimidine also extends to its antibacterial and antiviral potential. Synthesized derivatives have been evaluated for their antibacterial properties, offering a pathway to novel antibiotics that could combat resistant bacterial strains. Moreover, some derivatives have been tested against HIV-1, showing promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the compound's versatility in contributing to the fight against viral infections (Loksha et al., 2016).
Material Science and Optoelectronics
Beyond pharmaceutical applications, 4-Chloro-2-methoxy-5-methylpyrimidine and its derivatives find applications in material science, particularly in the development of highly emissive fluorophores. These compounds exhibit significant fluorescence quantum yields, making them potential candidates for use in optoelectronic devices and as fluorescent markers in biological imaging studies. The synthesis and photophysical evaluation of these fluorophores involve detailed spectroscopic investigations to optimize their emission properties for practical applications (Hagimori et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-methoxy-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGUMTLRWKNCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693797 | |
| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-5-methylpyrimidine | |
CAS RN |
1289385-41-6 | |
| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)







![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)
